1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester
Description
1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester (CAS: 941-43-5, 182924-36-3) is a dioxolane-containing ester with the molecular formula C₉H₁₆O₄ and a molecular weight of 188.22 g/mol. Key synonyms include Ethyl 2-Methyl-1,3-Dioxolane-2-Propionate and ethyl levulinate ethylene acetal . It is characterized by:
- A hydroxymethyl (-CH₂OH) substituent at position 4 of the dioxolane ring.
- A methyl (-CH₃) group at position 2.
- An ethyl ester functional group.
Properties
IUPAC Name |
ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-3-13-9(12)4-5-10(2)14-7-8(6-11)15-10/h8,11H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCPGAIMQOQRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1(OCC(O1)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50889241 | |
| Record name | 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902272-78-0 | |
| Record name | Ethyl 3-(2-hydroxymethyl-5-methyl-1,4-dioxolan-5-yl)propionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902272-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl glycerin acetal levulinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0902272780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50889241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-[4-(hydroxymethyl)-2-methyl-1,3-dioxolan-2-yl]propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.214.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ETHYL GLYCERIN ACETAL LEVULINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7233JH4G65 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acetalization of Diols with Carbonyl Compounds
A widely adopted method involves reacting 1,2-diols (e.g., glyceric acid derivatives) with ketones or aldehydes under acidic conditions. For instance, the reaction of methyl 2,3-dihydroxypropanoate (methyl glycerate) with 2,2-dimethoxypropane in the presence of formic acid yields methyl 2,3-O-isopropylidene glycerate, a precursor to dioxolane derivatives. This approach leverages the acid-catalyzed formation of cyclic acetals, where the diol’s hydroxyl groups react with the carbonyl compound to form the five-membered ring.
Optimization Insights :
-
Catalyst Selection : Bronsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., BF₃·Et₂O) are effective, with the latter offering milder conditions for acid-sensitive substrates.
-
Solvent Systems : Methanol or ethanol is typically used to solubilize reactants and facilitate proton transfer.
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Temperature : Reactions proceed efficiently at 40–60°C, avoiding side reactions such as transesterification.
Cyclocondensation of Halogenated Precursors
Alternative routes employ 3-halogeno-1,2-propanediols (e.g., 3-chloro-1,2-propanediol) as starting materials. Treatment with acetalizing agents (e.g., acetone dimethyl acetal) in the presence of acid catalysts generates 4-halogenomethyl-1,3-dioxolane intermediates. Subsequent displacement of the halogen with nucleophiles (e.g., carboxylate salts) introduces the propanoic acid moiety.
Key Considerations :
-
Halogen Reactivity : Chlorine and bromine derivatives exhibit higher reactivity in nucleophilic substitution compared to fluorine.
-
Stereochemical Control : Chiral starting materials or asymmetric catalysis may be required to achieve enantiomerically pure products.
Esterification and Functional Group Introduction
The ethyl ester group is introduced via esterification of the carboxylic acid intermediate. Two pathways dominate:
Direct Esterification of Propanoic Acid
Reacting 1,3-dioxolane-2-propanoic acid with ethanol in the presence of a dehydrating agent (e.g., H₂SO₄ or DCC) yields the ethyl ester. This method is straightforward but requires careful control of reaction conditions to prevent acetal ring degradation.
Reaction Conditions :
Transesterification of Methyl Esters
Methyl esters (e.g., methyl 2,3-O-isopropylidene glycerate) can undergo transesterification with ethanol catalyzed by sodium ethoxide. This method avoids handling free carboxylic acids, which may degrade under acidic conditions.
Advantages :
Hydroxymethyl and Methyl Group Installation
The hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups are introduced through selective alkylation or reduction steps.
Hydroxymethylation via Reduction
Lithium aluminum hydride (LiAlH₄) reduction of ester intermediates (e.g., methyl 2,3-O-isopropylidene glycerate) selectively reduces the ester to a primary alcohol while preserving the dioxolane ring.
Critical Parameters :
Methyl Group Introduction via Alkylation
Methylation of hydroxyl groups is achieved using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃). For example, treating 4-hydroxymethyl-1,3-dioxolane-2-methanol with CH₃I in acetone introduces the methyl substituent.
Challenges :
-
Competing O- and N-alkylation in polyfunctional intermediates.
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Requirement for protecting groups to ensure regioselectivity.
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, ethyl acetate/hexane eluent) or distillation. Key characterization data include:
Physical Properties :
| Property | Value | Source |
|---|---|---|
| Density (22.8°C) | 1.13 g/cm³ | |
| Boiling Point (101.325 kPa) | 285.8°C | |
| Vapor Pressure (20°C) | 60 Pa |
Spectroscopic Data :
-
¹H NMR : Peaks at δ 1.25 (t, 3H, -CH₂CH₃), δ 3.45 (s, 3H, -OCH₃), δ 4.15 (q, 2H, -OCH₂CH₃).
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IR : Strong absorption at 1740 cm⁻¹ (C=O ester), 3450 cm⁻¹ (-OH).
Industrial and Scalability Considerations
Large-scale synthesis necessitates optimizing solvent volumes, reaction times, and catalyst recycling. Patent WO1985003704A1 highlights the economic advantages of reduced solvent usage (0.1–0.5 L water per mole starting material) and room-temperature reactions . Continuous-flow systems may further enhance throughput by minimizing manual handling.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1,3-Dioxolane-2-propanoic acid derivatives often involves the reaction of dioxolane compounds with various functional groups to enhance their reactivity and biological activity. The compound is characterized by its unique structure which includes a dioxolane ring that contributes to its stability and reactivity.
Table 1: Synthesis Pathways
| Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|
| Acetalization | Salicylaldehyde + Diols | Catalytic Mont K10 | High |
| Hydrolysis | Ethyl esters + Water | Reflux | Moderate |
Biological Activities
Recent studies have highlighted the biological potential of 1,3-Dioxolane-2-propanoic acid derivatives. These compounds have shown promising antibacterial and antifungal activities.
Antibacterial and Antifungal Activity
In vitro studies have demonstrated that derivatives exhibit significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans.
Case Study: Antimicrobial Activity
- Compound Tested: 1,3-Dioxolane-2-propanoic acid derivative
- Bacterial Strains: S. aureus, E. coli
- Results: Minimum Inhibitory Concentration (MIC) values ranged from 625–1250 µg/mL for effective strains .
Pharmaceutical Applications
The compound has been explored for its potential in drug development, particularly as a scaffold for creating novel therapeutic agents. Its structure allows for modifications that can enhance pharmacological properties.
Table 2: Pharmaceutical Applications
Material Science Applications
In addition to biological applications, 1,3-Dioxolane-2-propanoic acid derivatives have been investigated for their use in materials science. Their unique chemical properties make them suitable for creating polymers with specific characteristics.
Case Study: Polymer Development
Mechanism of Action
The mechanism by which 1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester exerts its effects involves its interaction with various molecular targets and pathways. The dioxolane ring can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release active carboxylic acids, which can further interact with biological targets.
Comparison with Similar Compounds
Physical Properties :
- Boiling point: 106–107°C at 13 Torr .
- Density: 1.046 g/cm³ (predicted) .
- Solubility: Miscible in chloroform and ethyl acetate; stored sealed at 2–8°C .
- Form: Clear, colorless oil .
Applications : Used as a solvent in industrial cleaners, laundry products, and cosmetics due to its balanced hydrophilicity and stability .
Comparison with Structurally Similar Compounds
1,3-Dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester
1,3-Dioxolane-2-propanoic acid, 4-(methoxymethyl)-2-methyl-, ethyl ester
2-Propenoic acid, (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl ester
- CAS : 69701–99–1 .
- Key differences: Acrylate ester group (vs. propanoate ester). Ethyl and methyl substituents on the dioxolane ring. Applications: Polymerizable monomer for acrylic resins or adhesives .
Structural and Functional Analysis
Key Research Findings
- Hydrogen Bonding : The hydroxymethyl group in the target compound enhances water solubility compared to methyl or methoxymethyl analogs, making it suitable for aqueous formulations .
- Thermal Stability : The 2,4-dimethyl variant’s higher boiling point correlates with increased molecular weight and reduced polarity .
- Reactivity: The acrylate ester variant’s unsaturated double bond enables polymerization, a feature absent in propanoate esters .
Stability and Handling
Biological Activity
1,3-Dioxolane-2-propanoic acid, 4-(hydroxymethyl)-2-methyl-, ethyl ester is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, focusing on its antibacterial and antifungal activities.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₉H₁₆O₄
- Molecular Weight : 188.22 g/mol
- CAS Number : 941-43-5
The structure features a dioxolane ring which is significant for its reactivity and biological functions.
Synthesis
The synthesis of 1,3-dioxolane derivatives often involves reactions with salicylaldehyde and diols under specific catalytic conditions. A study demonstrated the synthesis of various enantiomerically pure and racemic 1,3-dioxolanes using montmorillonite K10 as a catalyst, yielding compounds with promising biological activities .
Antibacterial Activity
Research has shown that derivatives of 1,3-dioxolanes exhibit significant antibacterial properties. A study evaluated several synthesized dioxolanes against common bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |
| Compound 2 | Staphylococcus epidermidis | Active |
| Compound 3 | Pseudomonas aeruginosa | Active |
| Compound 4 | Enterococcus faecalis | 625 µg/mL |
| Compound 5 | Escherichia coli | No activity |
Most of the tested compounds demonstrated effectiveness against S. aureus, S. epidermidis, and P. aeruginosa, while some showed no activity against E. coli or other strains .
Antifungal Activity
In addition to antibacterial properties, these compounds also exhibited antifungal activity:
| Compound | Fungal Strain Tested | Activity |
|---|---|---|
| Compound 1 | Candida albicans | Active |
| Compound 2 | Candida albicans | Active |
| Compound 3 | Candida albicans | Active |
All tested compounds except one showed significant antifungal activity against C. albicans, indicating their potential as antifungal agents .
Case Studies
Several studies have highlighted the biological efficacy of dioxolane derivatives:
- Antibacterial Screening : A comprehensive study synthesized a series of dioxolanes and evaluated their antibacterial effects against multiple strains including S. aureus and E. faecalis. The results indicated that structural modifications could enhance antibacterial potency .
- Antifungal Efficacy : Another investigation focused on the antifungal properties of these compounds, particularly their effectiveness against opportunistic pathogens like C. albicans. The findings suggested that the presence of hydroxymethyl groups significantly increased antifungal activity .
Q & A
Q. What role does the compound’s hydroxymethyl group play in its reactivity and derivatization potential?
- Answer : The hydroxymethyl group enables functionalization via oxidation (to carboxylic acid) or ester exchange. For example, in flavor chemistry, similar esters (e.g., 1,3-dioxolane-2-propanoic acid, 2,4-dimethyl-, ethyl ester) undergo hydrolysis to release flavor-active aldehydes . Design derivatization studies using catalysts like lipases or transition-metal complexes.
Q. How does this compound compare to structurally analogous esters in terms of solvent properties and polarity?
- Answer : Evaluate logP values and Hansen solubility parameters. The compound’s dioxolane ring and ethyl ester group increase polarity compared to non-cyclic esters (e.g., 2-ethylhexyl diphenyl phosphate) . Use computational tools (e.g., COSMO-RS) to predict solubility in research formulations.
Data Contradiction Analysis
Q. Why are there conflicting reports on the compound’s applications (e.g., solvent vs. flavor agent)?
- Answer : Divergent applications arise from its dual functionality: the dioxolane ring enhances solvent properties, while ester hydrolysis releases flavor precursors (e.g., caramel-like notes) . Contextualize findings by analyzing purity grades (industrial vs. food-grade) and study objectives (material science vs. sensory chemistry).
Q. How can researchers address discrepancies in synthetic yields reported across studies?
- Answer : Variability often stems from differences in catalyst loading (e.g., sulfuric acid vs. enzymatic) or reaction scale. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., molar ratio, temperature). Compare results with patent-derived protocols and optimize for reproducibility.
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
